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molecular formula C16H16N2O2 B8322035 (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol

(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol

Cat. No. B8322035
M. Wt: 268.31 g/mol
InChI Key: LHGBMYWQZPPPHV-UHFFFAOYSA-N
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Patent
US08921545B2

Procedure details

A sample of N1-benzyl-6-vinyl-1H-indazole (crude material, ˜24 mmol) was stirred in a mixture of tBuOH (25 mL), water (25 mL) and citric acid (10.1 g, 48.0 mmol). K2OsO4.2H2O (44 mg, 0.12 mmol, 0.5 mol %) and N-methylmorpholine-N-oxide (3.1 g, 26.4 mmol) were added, and the resulting oily, biphasic mixture stirred overnight at rt. 1H NMR of a sample showed approx. 40% conversion, and so the mixture was warmed to 50° C. (giving a single phase) for 7 h. Ethanol (50 mL) was added, and the mixture again left to stir overnight. Precipitated OsO2 was removed by filtration through celite (washing with ethanol and ethyl acetate), and the filtrate was concentrated on a rotary evaporator. The residue was taken up in 1.0 M aq. HCl and EtOAc; the layers were separated and the aqueous phase extracted with further EtOAc. The combined organic portions were washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was passed through a short silica plug, eluting with EtOAc, and concentrated to afford the title compound (6.26 g, 92% over two steps) as a reddish gum. 1H NMR (400 MHz, CDCl3) δ 7.96 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.38 (s, 1H), 7.27-7.18 (m, 3H), 7.16-7.09 (m, 2H), 7.04 (d, J=8.4 Hz, 1H), 5.50 (s, 2H), 4.86 (d, J=7.6 Hz, 1H), 3.78-3.68 (m, 1H), 3.60 (m, 1H), 3.46 (s, 1H), 2.84 (s, 1H). MS (ES+): 269 ([M+H]+), calcd for [C16H16N2O2+H]+ 269.1.
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2OsO4.2H2O
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=CC=C(C=C)C=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[C:20]([OH:32])(=O)[CH2:21][C:22]([CH2:27][C:28](O)=O)([C:24](O)=O)O.C[N+]1([O-])CC[O:37]CC1>CC(O)(C)C.C(O)C>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:28][CH:27]=[C:22]([CH:21]([OH:37])[CH2:20][OH:32])[CH:24]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)C=C
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
10.1 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
K2OsO4.2H2O
Quantity
44 mg
Type
reactant
Smiles
Name
Quantity
3.1 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting oily, biphasic mixture stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so the mixture was warmed to 50° C. (
CUSTOM
Type
CUSTOM
Details
giving a single phase) for 7 h
Duration
7 h
WAIT
Type
WAIT
Details
the mixture again left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Precipitated OsO2 was removed by filtration through celite (washing with ethanol and ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with further EtOAc
WASH
Type
WASH
Details
The combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)C(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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